Biocytinamide

Descripción general

Descripción

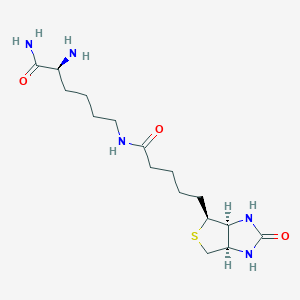

Biocytinamide is an amino acid amide formed by amidation of the carboxy function of biocytin . It is a fluorogenic reagent for specific C-terminal labeling of peptides and proteins by carboxypeptidase Y catalyzed transpeptidation reactions .

Synthesis Analysis

The synthesis of Biocytinamide involves the BioZ enzyme in the bacterial biotin synthesis pathway . BioZ catalyzes the condensation of glutaryl-CoA (or ACP) with malonyl-ACP to give 5’-keto-pimeloyl ACP .

Molecular Structure Analysis

Biocytinamide has a molecular formula of C16H29N5O3S and a molecular weight of 371.5 g/mol . The IUPAC name is (2 S )-6- [5- [ (3 aS ,4 S ,6 aR )-2-oxo-1,3,3 a ,4,6,6 a -hexahydrothieno [3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanamide .

Aplicaciones Científicas De Investigación

Proteomics Research

Biocytinamide is utilized in proteomics for the specific C-terminal labeling of peptides and proteins. This process is facilitated by carboxypeptidase Y (CPD-Y) catalyzed transpeptidation reactions . This application is crucial for studying protein structure and function, as well as for identifying protein-protein interactions.

Fluorogenic Labeling

In the field of molecular biology, Biocytinamide serves as a fluorogenic reagent . It is specifically used for labeling peptides and proteins at their C-terminal ends, which is essential for fluorescence microscopy studies . This allows researchers to visualize the location and movement of proteins within cells.

Enzyme Substrate Studies

Biocytinamide can act as a substrate in enzymatic reactions, particularly in studies involving carboxypeptidase Y. This enables scientists to investigate enzyme kinetics and to understand the specificity and mechanism of enzyme action .

Propiedades

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O3S/c17-10(15(18)23)5-3-4-8-19-13(22)7-2-1-6-12-14-11(9-25-12)20-16(24)21-14/h10-12,14H,1-9,17H2,(H2,18,23)(H,19,22)(H2,20,21,24)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTIPPVTTJTHLM-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210010 | |

| Record name | Biocytinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biocytinamide | |

CAS RN |

61125-53-9 | |

| Record name | (3aS,4S,6aR)-N-[(5S)-5,6-Diamino-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61125-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biocytinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061125539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

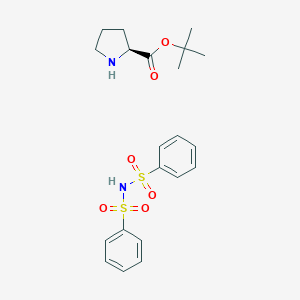

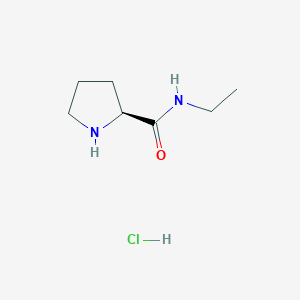

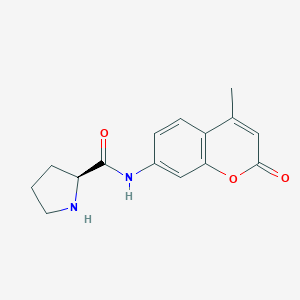

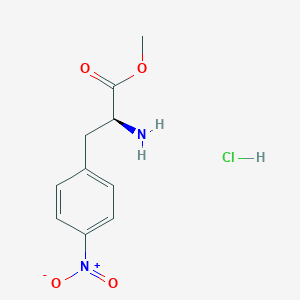

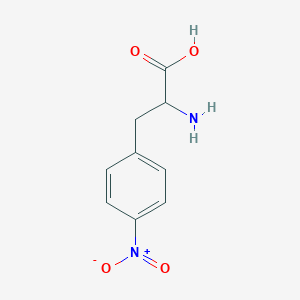

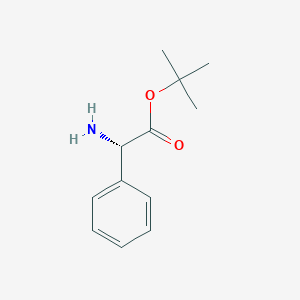

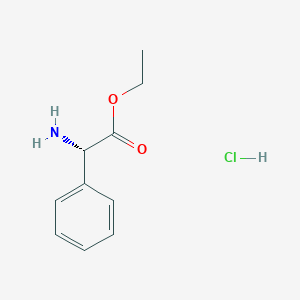

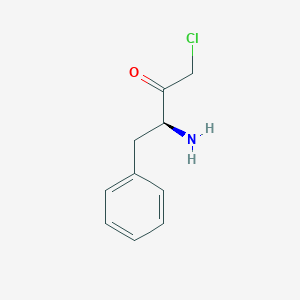

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Biocytinamide suitable for targeting bacterial infections?

A1: Biocytinamide serves as a source of Biotin for various microorganisms, including Staphylococcus aureus [, ]. This characteristic allows for the development of targeted imaging agents. For instance, Indium-111 labelled diethylenetriaminepentaacetic acid α,ω-bis(biocytinamide) (111In-DTPA-Biotin) has shown potential as a specific tracer for nuclear medicine imaging of vertebral osteomyelitis, particularly in cases involving Staphylococcus aureus []. This suggests that Biocytinamide can facilitate the transport of diagnostic or therapeutic agents to sites of infection.

Q2: How does Biocytinamide facilitate transport across biological barriers?

A2: Research indicates that Biocytinamide plays a crucial role in a novel transcellular shuttle system designed for delivering payloads across the blood-brain barrier (BBB) []. This system utilizes bispecific antibodies (bsAbs) that bind to both the transferrin receptor (TfR) on BBB endothelial cells and Biotinylated payloads via non-covalent interactions with Biocytinamide. This dual binding enables the bsAb to transport the payload across the BBB, releasing it on the other side. This approach is particularly valuable for delivering drugs or imaging agents to the brain, which is notoriously difficult to penetrate due to the BBB.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.